

# Dar-4M AM: A Technical Guide for Nitric Oxide Detection

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Dar-4M AM** (Diaminorhodamine-4M Acetoxymethyl Ester), a fluorescent probe for the detection of nitric oxide (NO). This document covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in cellular imaging and analysis.

# **Core Chemical and Physical Properties**

**Dar-4M AM** is a cell-permeable derivative of diaminorhodamine-4M (DAR-4M). The acetoxymethyl (AM) ester group facilitates its passage across the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to the cell-impermeable DAR-4M, which then serves as the active sensor for nitric oxide.

# **Physicochemical and Spectroscopic Properties**



Property	Value	Reference
Chemical Formula	C28H31IN4O5	
Molecular Weight	630.47 g/mol	
Appearance	Dark red solution	
Purity	≥98% (HPLC)	
Excitation Wavelength (λex)	~560 nm	
Emission Wavelength (λem)	~575 nm	
Quantum Yield (Φ)	0.42 (for DAR-4M T)	
Molar Extinction Coefficient (ε)	76,000 M <sup>-1</sup> cm <sup>-1</sup> (for DAR-4M T)	
Detection Limit	~10 nM	
Optimal pH Range	4-12	[1][2][3]

Solubility and Storage

Parameter	Details	Reference
Solubility	Soluble in DMSO	[4]
Storage Conditions	Store at -20°C, protected from light.	
Handling	Provided as a solution in DMSO. It is recommended to aliquot upon first use to avoid repeated freeze-thaw cycles.	

# **Mechanism of Action and Signaling Pathway**

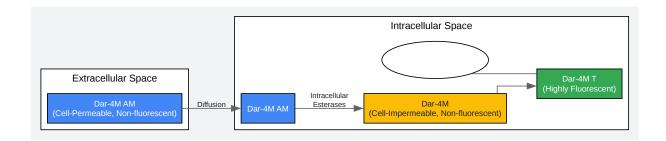
The detection of nitric oxide by **Dar-4M AM** is a two-step process that occurs intracellularly.

• Cellular Uptake and Activation: The cell-permeable **Dar-4M AM** passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl



ester groups, converting it into the cell-impermeable and non-fluorescent Dar-4M. This process effectively traps the probe within the cell.

Nitric Oxide Detection and Fluorescence: In the presence of nitric oxide and oxygen, Dar-4M
undergoes an irreversible reaction to form a highly fluorescent triazole derivative, referred to
as DAR-4M T. The resulting fluorescence intensity is directly proportional to the
concentration of nitric oxide. This reaction is characterized by a significant increase in
fluorescence quantum efficiency, reported to be approximately 840-fold.



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Mechanism of Intracellular Nitric Oxide Detection by Dar-4M AM.

## **Experimental Protocols**

The following are generalized protocols for the use of **Dar-4M AM** in cultured cells for fluorescence microscopy and flow cytometry. Optimization may be required for specific cell types and experimental conditions.

### **Reagent Preparation**

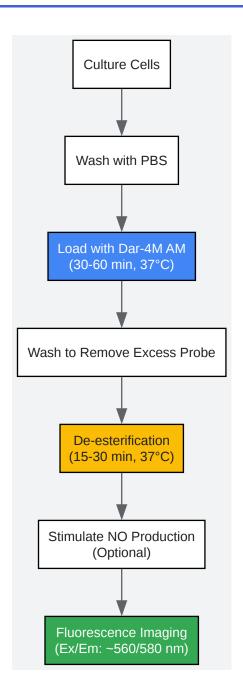
- Dar-4M AM Stock Solution (1 mM): Dissolve 1 mg of Dar-4M AM in approximately 1.59 mL of anhydrous DMSO.
- Working Solution (5-10 μM): On the day of the experiment, dilute the Dar-4M AM stock solution in a suitable buffer (e.g., pre-warmed PBS or cell culture medium) to the final desired working concentration.



# Staining Protocol for Cultured Cells (Fluorescence Microscopy)

- Cell Culture: Grow cells to the desired confluency on a suitable imaging vessel (e.g., chamber slides or 96-well plates).
- Washing: Wash the cells twice with pre-warmed PBS to remove any residual medium.
- Loading: Add the **Dar-4M AM** working solution to the cells and incubate for 30-60 minutes at 37°C.
- Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.
- De-esterification: Add fresh imaging buffer and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification.
- Stimulation (Optional): To investigate NO production in response to a stimulus, add the test compound or agonist to the cells. Include appropriate positive (e.g., an NO donor) and negative (e.g., an NOS inhibitor like L-NAME) controls.
- Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for rhodamine dyes (Excitation/Emission: ~560 nm / ~580 nm).





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General Experimental Workflow for Fluorescence Microscopy.

### **Protocol for Flow Cytometry**

- Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x
   10<sup>6</sup> cells/mL in pre-warmed cell culture medium.
- Loading: Add the Dar-4M AM working solution to the cell suspension and incubate for 30-60 minutes at 37°C.



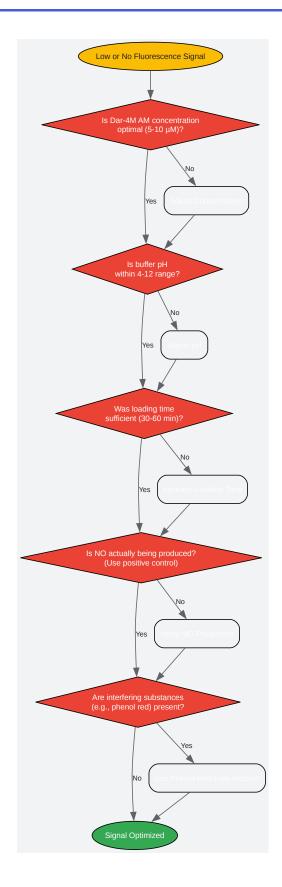
- Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with pre-warmed medium.
- Stimulation (Optional): Resuspend the cells in fresh medium and add stimuli or inhibitors as required for the experiment.
- Final Wash: Wash the cells once with PBS or an appropriate flow cytometry buffer.
- Acquisition: Analyze the cells on a flow cytometer equipped with a laser for excitation at ~560 nm and an appropriate emission filter for orange fluorescence (~575 nm).

# **Data Interpretation and Considerations**

- Cytotoxicity: At working concentrations of around 10 μM, clear cytotoxicity has not been observed.[1] However, it is advisable to perform a toxicity assay if higher concentrations are used or if the cells are particularly sensitive.
- Interfering Substances: Phenol red and other fluorescent compounds in the cell culture medium can interfere with the signal. The presence of serum or BSA may also reduce the efficiency of NO detection.
- Specificity: While Dar-4M AM is a sensitive probe for nitric oxide, it is more broadly
  described as a sensor for reactive nitrogen species (RNS). The fluorescent yield can be
  enhanced in the presence of other RNS in addition to NO.
- pH Dependence: A key advantage of Dar-4M is its stability and functionality over a wide pH range (4-12), making it more versatile than other NO probes like DAF-2.[1][3]

## **Logical Troubleshooting Workflow**





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Troubleshooting Logic for **Dar-4M AM** Fluorescence Experiments.



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